1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine
CAS No.: 47377-38-8
Cat. No.: VC4373359
Molecular Formula: C22H22N2
Molecular Weight: 314.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 47377-38-8 |
|---|---|
| Molecular Formula | C22H22N2 |
| Molecular Weight | 314.432 |
| IUPAC Name | 1,4-bis(3-phenylprop-2-ynyl)piperazine |
| Standard InChI | InChI=1S/C22H22N2/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22/h1-6,9-12H,15-20H2 |
| Standard InChI Key | XMXLQHNQDBRYPX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Introduction
1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with two 3-phenylprop-2-yn-1-yl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 1,4-bis(3-phenylprop-2-yn-1-yl)piperazine is not explicitly stated in the available literature, but it has a molecular weight of approximately 364.50 g/mol.
Synthesis of 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine
The synthesis of 1,4-bis(3-phenylprop-2-yn-1-yl)piperazine typically involves the reaction of piperazine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction can be optimized using continuous flow reactors and automated purification systems to enhance yield and efficiency.
Structural Similarities and Comparisons
Several compounds share structural similarities with 1,4-bis(3-phenylprop-2-yn-1-yl)piperazine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Pyridyl)-4-(propynyl)piperazine | Contains a pyridine ring instead of phenyl | Exhibits different pharmacological properties |
| 1-Benzylpiperazine | Lacks alkyne functionality | Known for psychoactive effects |
| 4-(Propynyl)piperazine | Similar structure but without phenyl substitutions | Different reactivity profile |
These comparisons highlight the distinct properties of 1,4-bis(3-phenylprop-2-yn-1-yl)piperazine due to its specific combination of functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume